tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate
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Overview
Description
tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a hydroxy group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate typically involves multiple steps. One common approach is to start with the cyclohexyl ring, which is functionalized with a hydroxy group. The oxadiazole moiety is introduced through a cyclization reaction involving appropriate precursors. Finally, the tert-butyl carbamate group is attached using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties .
Industry:
- Utilized in the development of new materials and polymers.
- Applied in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the oxadiazole ring can participate in π-π interactions. The carbamate group can undergo hydrolysis to release active intermediates that exert biological effects .
Comparison with Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl (piperidin-3-ylmethyl) carbamate
Uniqueness:
- The presence of the oxadiazole ring distinguishes tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate from other similar compounds.
- The combination of functional groups in this compound provides unique reactivity and potential applications.
Properties
Molecular Formula |
C17H29N3O4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
tert-butyl N-[3-hydroxy-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C17H29N3O4/c1-11(2)14-19-13(24-20-14)10-17(22)8-6-7-12(9-17)18-15(21)23-16(3,4)5/h11-12,22H,6-10H2,1-5H3,(H,18,21) |
InChI Key |
ADYUTWOACPXQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2(CCCC(C2)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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